molecular formula C22H20FNO3 B2600577 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919856-26-1

4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No. B2600577
CAS RN: 919856-26-1
M. Wt: 365.404
InChI Key: MNWVLTBFBGBWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H20FNO3 and its molecular weight is 365.404. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives with potent antimicrobial activity. These compounds, including fluoro-substituted coumarin rings, showed significant antimicrobial effects, hinting at the potential of related structures in combating microbial infections (Ansari & Khan, 2017).

Fluorescence and Sensing Applications

Studies on Schiff-base condensation products of related structures have revealed their utility as dual fluorescence chemosensors for metal ions such as Al3+ and Zn2+. These findings indicate the potential of utilizing similar compounds in the development of fluorescence-based sensors for detecting metal ions in various environments (Hazra et al., 2018).

Photoluminescence Properties

Research on 8-hydroxyquinoline Schiff base derivatives and their metal complexes has highlighted their photoluminescence properties. These compounds have been synthesized and characterized, with discussions on their fluorescence properties, suggesting their application in materials science for the development of new luminescent materials (Wang et al., 2012).

Antibacterial Activities

A study on quinolones containing heterocyclic substituents at the 7-position, including compounds with a fluoro-substituted quinoline structure, demonstrated enhanced in vitro antibacterial activity against Gram-positive organisms. This underscores the potential of such compounds in the development of new antibacterial drugs (Cooper et al., 1990).

properties

IUPAC Name

4-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c1-13-3-7-18-16(12-22(26)27-20(18)9-13)11-21(25)24-14(2)4-5-15-10-17(23)6-8-19(15)24/h3,6-10,12,14H,4-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWVLTBFBGBWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)C)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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